(2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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Description
(2S,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant application of this compound is in the synthesis of new chemical entities. For example, compounds AP-1 to AP-10 were synthesized from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid. These new compounds demonstrated strong antimicrobial activities against various microorganisms in vitro, showcasing the potential of this compound in developing new antimicrobial agents (Pund et al., 2020).
Structural Analysis
Structural analysis of related compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been conducted to understand their conformation and potential interactions. These studies are crucial in drug development for designing molecules with desired properties (Yuan et al., 2010).
Solution-Phase Combinatorial Synthesis
The compound has been used in solution-phase combinatorial synthesis studies. For instance, (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides were synthesized using a key intermediate derived from (S)-pyroglutamic acid. Such studies are important for the rapid generation of diverse chemical libraries for drug discovery (Malavašič et al., 2007).
Enzymatic Reactions
In enzymatic studies, the compound has been used as a substrate or intermediate. For instance, the synthesis of certain amino acid derivatives, like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, was achieved starting from derivatives of this compound, showcasing its versatility in biochemical reactions (Adamczyk & Reddy, 2001).
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRDHBQRJQRRO-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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